(3-(Benzyloxy)phenyl)trimethylsilane
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Overview
Description
(3-(Benzyloxy)phenyl)trimethylsilane is an organosilicon compound with the molecular formula C16H20OSi. It is characterized by a phenyl ring substituted with a benzyloxy group and a trimethylsilyl group. This compound is of interest in organic synthesis and materials science due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Benzyloxy)phenyl)trimethylsilane typically involves the reaction of 3-hydroxybenzyl alcohol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial equipment to ensure efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(3-(Benzyloxy)phenyl)trimethylsilane undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding benzyl alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Benzoic acid or benzaldehyde.
Reduction: Benzyl alcohol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(3-(Benzyloxy)phenyl)trimethylsilane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development.
Mechanism of Action
The mechanism of action of (3-(Benzyloxy)phenyl)trimethylsilane involves its ability to act as a hydride donor or radical H-donor. The silicon atom in the trimethylsilyl group has a high affinity for oxygen and fluorine, making it a versatile reagent in various chemical reactions. The benzyloxy group can participate in resonance stabilization, influencing the reactivity of the compound .
Comparison with Similar Compounds
Similar Compounds
- (3-(Benzyloxy)-5-(methylthio)phenyl)trimethylsilane
- (3-(Benzyloxy)phenyl)dimethylsilane
- (3-(Benzyloxy)phenyl)triethylsilane
Uniqueness
(3-(Benzyloxy)phenyl)trimethylsilane is unique due to the presence of both a benzyloxy group and a trimethylsilyl group, which confer distinct reactivity and stability. Compared to similar compounds, it offers a balance of hydrophobicity and reactivity, making it suitable for a wide range of applications in organic synthesis and materials science .
Properties
Molecular Formula |
C16H20OSi |
---|---|
Molecular Weight |
256.41 g/mol |
IUPAC Name |
trimethyl-(3-phenylmethoxyphenyl)silane |
InChI |
InChI=1S/C16H20OSi/c1-18(2,3)16-11-7-10-15(12-16)17-13-14-8-5-4-6-9-14/h4-12H,13H2,1-3H3 |
InChI Key |
UGZSDCDVGBOSMT-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC=CC(=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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